Cas no 1805688-15-6 (3-(3-Chloro-2-oxopropyl)-2-(difluoromethyl)mandelic acid)

3-(3-Chloro-2-oxopropyl)-2-(difluoromethyl)mandelic acid 化学的及び物理的性質
名前と識別子
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- 3-(3-Chloro-2-oxopropyl)-2-(difluoromethyl)mandelic acid
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- インチ: 1S/C12H11ClF2O4/c13-5-7(16)4-6-2-1-3-8(9(6)11(14)15)10(17)12(18)19/h1-3,10-11,17H,4-5H2,(H,18,19)
- InChIKey: QHCYFCGQCOPOBC-UHFFFAOYSA-N
- SMILES: ClCC(CC1C=CC=C(C(C(=O)O)O)C=1C(F)F)=O
計算された属性
- 精确分子量: 292.0313928 g/mol
- 同位素质量: 292.0313928 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 19
- 回転可能化学結合数: 6
- 複雑さ: 338
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- 分子量: 292.66
- トポロジー分子極性表面積: 74.6
3-(3-Chloro-2-oxopropyl)-2-(difluoromethyl)mandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015027989-1g |
3-(3-Chloro-2-oxopropyl)-2-(difluoromethyl)mandelic acid |
1805688-15-6 | 97% | 1g |
1,490.00 USD | 2021-06-17 | |
Alichem | A015027989-250mg |
3-(3-Chloro-2-oxopropyl)-2-(difluoromethyl)mandelic acid |
1805688-15-6 | 97% | 250mg |
494.40 USD | 2021-06-17 | |
Alichem | A015027989-500mg |
3-(3-Chloro-2-oxopropyl)-2-(difluoromethyl)mandelic acid |
1805688-15-6 | 97% | 500mg |
790.55 USD | 2021-06-17 |
3-(3-Chloro-2-oxopropyl)-2-(difluoromethyl)mandelic acid 関連文献
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
3-(3-Chloro-2-oxopropyl)-2-(difluoromethyl)mandelic acidに関する追加情報
Research Update on 3-(3-Chloro-2-oxopropyl)-2-(difluoromethyl)mandelic acid (CAS: 1805688-15-6)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of 3-(3-Chloro-2-oxopropyl)-2-(difluoromethyl)mandelic acid (CAS: 1805688-15-6) as a promising compound with potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential mechanisms of action. The compound, characterized by its unique difluoromethyl and chloro-oxopropyl functional groups, has garnered attention for its role in modulating enzymatic pathways relevant to inflammatory and metabolic disorders.
A study published in the Journal of Medicinal Chemistry (2023) detailed the optimized synthesis of 3-(3-Chloro-2-oxopropyl)-2-(difluoromethyl)mandelic acid, emphasizing its improved yield and purity through a novel catalytic process. The researchers employed a combination of asymmetric hydrogenation and fluorination techniques, achieving a stereoselective synthesis that enhances the compound's bioactivity. Structural analysis via NMR and X-ray crystallography confirmed the compound's configuration, which is critical for its interaction with target proteins.
In vitro and in vivo studies have demonstrated the compound's efficacy as an inhibitor of key enzymes involved in the arachidonic acid pathway, particularly 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2). Preclinical models of inflammation showed a significant reduction in pro-inflammatory mediators, such as leukotrienes and prostaglandins, upon administration of the compound. These findings suggest its potential as a dual-target anti-inflammatory agent, with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Further investigations into the pharmacokinetic properties of 3-(3-Chloro-2-oxopropyl)-2-(difluoromethyl)mandelic acid revealed favorable absorption and distribution profiles. A recent pharmacokinetic study in rodents indicated a half-life of approximately 4.5 hours and high oral bioavailability, making it a viable candidate for oral formulation. Metabolomic studies identified its primary metabolites, which exhibit negligible toxicity, addressing concerns about long-term safety.
Emerging research also explores the compound's role in metabolic disorders. A 2024 study in Cell Chemical Biology reported its ability to modulate AMP-activated protein kinase (AMPK) activity, a key regulator of cellular energy homeostasis. This dual functionality—anti-inflammatory and metabolic modulation—positions the compound as a multifaceted therapeutic agent for conditions like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).
In conclusion, 3-(3-Chloro-2-oxopropyl)-2-(difluoromethyl)mandelic acid represents a versatile scaffold with broad therapeutic potential. Ongoing clinical trials are expected to validate its efficacy and safety in humans, paving the way for its integration into treatment regimens for inflammatory and metabolic diseases. Future research should focus on optimizing its formulation and exploring synergistic effects with existing therapies.
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